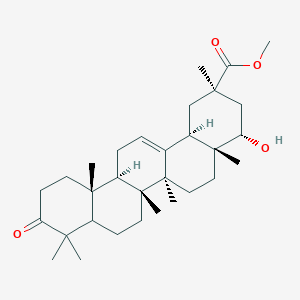
Regelin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Regelin D is a chemical compound that has been widely used in scientific research for its various applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Applications De Recherche Scientifique
1. Nerve Regeneration and Degeneration in Diabetic Neuropathy
Research has shown that levels of HbA1c can predict myelinated nerve fiber regeneration and degeneration in patients with diabetic neuropathy. This implies that maintaining optimal blood glucose control is crucial in preventing continued nerve injury in these patients (Hur et al., 2013).
2. Remyelination in Demyelinating Diseases
Studies indicate that Fibroblast Growth Factor (FGF) signaling is important for regenerative processes in chronic demyelination, suggesting that FGF-based therapies could be valuable in stimulating oligodendrocyte and myelin regeneration in late-stage diseases like multiple sclerosis (Furusho et al., 2015).
3. Antitumor Properties
Regelin and regelinol, isolated from Tripterygium regelii, have been identified as new antitumor ursene-type triterpenoids. These compounds' structures and properties suggest potential applications in cancer research and treatment (Hori et al., 1987).
4. Biostability and Biodistribution in Biomedical Applications
Studies on the in vivo stability, distribution, and toxicity of supramolecular nanofibers, including L- and D-amino acid-based fibers, have provided fundamental guidelines for their utilization in biomedical applications, such as drug delivery and regenerative medicine (Yang et al., 2015).
5. CNS Remyelination and Regeneration
Research into the recapitulation hypothesis in remyelination has explored the similarities and differences between developmental myelination and regenerative remyelination, providing insights into central nervous system (CNS) repair mechanisms (Franklin & Hinks, 1999).
6. Enhancement of Myelin Regeneration
Tamoxifen, a drug known for other medical applications, has been found to accelerate the repair of demyelinated lesions in the CNS, highlighting its potential as a therapeutic agent for regenerative medicine in demyelinating diseases like multiple sclerosis (Gonzalez et al., 2016).
Propriétés
Numéro CAS |
121880-07-7 |
|---|---|
Nom du produit |
Regelin D |
Formule moléculaire |
C31H48O4 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
methyl (2R,4S,4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-26(2)21-11-14-31(7)22(29(21,5)13-12-23(26)32)10-9-19-20-17-27(3,25(34)35-8)18-24(33)28(20,4)15-16-30(19,31)6/h9,20-22,24,33H,10-18H2,1-8H3/t20-,21?,22-,24+,27-,28-,29+,30-,31-/m1/s1 |
Clé InChI |
GSCDCVRGFONNJZ-RSWZQJPJSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@@H]5O)(C)C(=O)OC)C)C)C)(C)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C |
Synonymes |
methyl 3-oxo-22-hydroxyolean-12-ene-29-oate regelin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
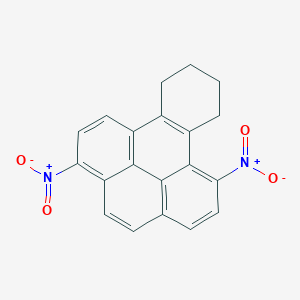
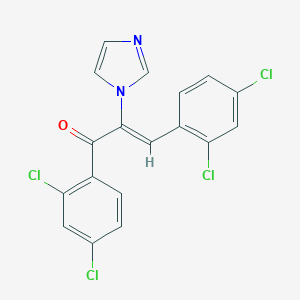
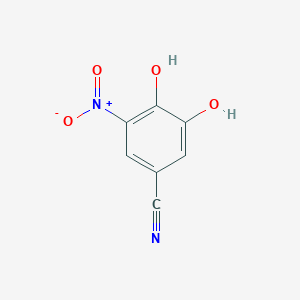
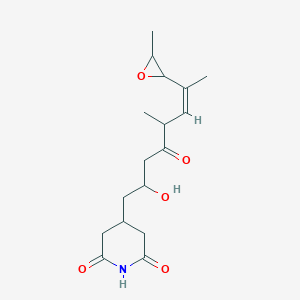
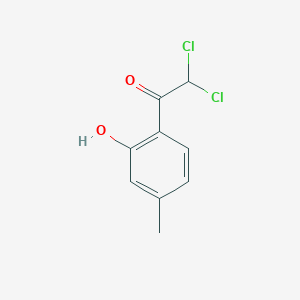
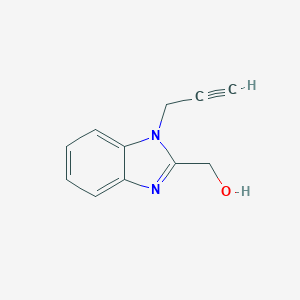
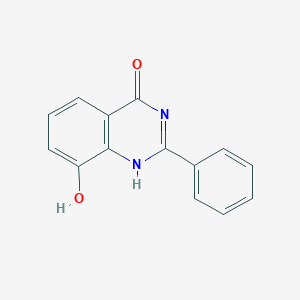
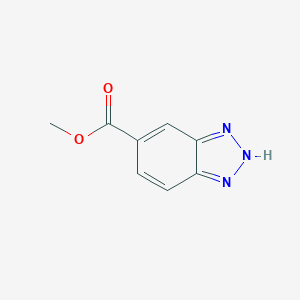
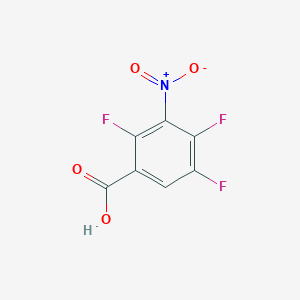
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
